

A Technical Guide to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate*

Cat. No.: *B101327*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry. It covers its physicochemical properties, detailed synthesis protocols, and known biological activities, offering a foundational resource for its application in research and drug discovery.

Physicochemical Properties

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a derivative of the indole-2-carboxylate scaffold, which is a core structure in many biologically active molecules. The addition of two methoxy groups at the 5 and 6 positions of the indole ring significantly influences its electronic properties and biological interactions.

Key quantitative data for this compound are summarized below.

Property	Value	Source
IUPAC Name	ethyl 5,6-dimethoxy-1H-indole-2-carboxylate	Cheméo
CAS Number	16382-18-6	Cheméo
Molecular Formula	C ₁₃ H ₁₅ NO ₄	[1]
Molecular Weight	249.26 g/mol	[1]
Octanol/Water Partition Coefficient (logP)	1.880	[1]
Water Solubility (log ₁₀ WS)	-3.40 mol/L	[1]
McGowan's Characteristic Volume (mcvol)	184.270 ml/mol	[1]

Synthesis and Experimental Protocols

The synthesis of substituted indole-2-carboxylates is well-documented, with the Reissert indole synthesis being a classic and reliable method. This pathway involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.

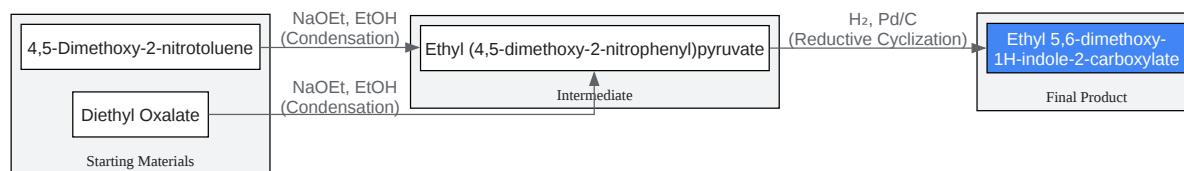


Figure 1: Proposed Reissert synthesis for Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

[Click to download full resolution via product page](#)

Caption: Proposed Reissert synthesis workflow.

Detailed Experimental Protocol (Adapted from Reissert Synthesis)

This protocol is an adaptation of the established method for preparing ethyl indole-2-carboxylate.[\[2\]](#)

Step 1: Condensation to form Ethyl (4,5-dimethoxy-2-nitrophenyl)pyruvate

- Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., dry nitrogen).
- To the cooled sodium ethoxide solution, add diethyl oxalate with stirring.
- Following this, slowly add a solution of 4,5-dimethoxy-2-nitrotoluene in ethanol.
- The reaction mixture is stirred at room temperature until the condensation is complete (monitoring by TLC is recommended).
- The resulting potassium salt of the pyruvate is precipitated by adding anhydrous ether.
- The salt is filtered, washed with ether, and dried. For the next step, the salt is dissolved in water and acidified (e.g., with dilute HCl) to yield the crude ethyl (4,5-dimethoxy-2-nitrophenyl)pyruvate.

Step 2: Reductive Cyclization to form **Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate**

- Dissolve the crude pyruvate from Step 1 in a suitable solvent such as glacial acetic acid or ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenate the mixture in a Parr apparatus or using a balloon filled with hydrogen gas. The reaction is continued until hydrogen uptake ceases.[\[2\]](#)
- After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure.

- The residue is poured into ice-water, causing the product to precipitate.
- The solid is collected by filtration, washed thoroughly with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of methylene chloride and petroleum ether to yield the final product as a crystalline solid.^[2]

Biological Activity and Therapeutic Potential

While specific bioactivity data for **Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate** is limited in public literature, the indole-2-carboxylate scaffold and related methoxy-indole derivatives are subjects of extensive research in drug discovery.^{[3][4]}

Anticancer and Anti-inflammatory Potential: Structure-activity relationship studies have indicated that methoxy substituents on the indole ring are crucial for biological activity. Specifically, methoxy groups at the C5 and C6 positions are often considered beneficial for anticancer activity.^[5] These compounds may exert their effects by interacting with key signaling pathways involved in cell proliferation and survival. The 5-methoxy group, in particular, is a common feature in derivatives designed as selective COX-2 inhibitors, highlighting potential anti-inflammatory applications.^[5]

Role as a Melanin Precursor Analog: The target compound is a direct synthetic precursor to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a primary monomer unit of eumelanin, the dark pigment in humans.^{[6][7]} As such, it serves as a valuable building block for synthesizing DHICA-inspired small molecules for research into melanin biosynthesis, melanoma, and the emerging biological roles of dihydroxyindoles.^[6]

Cholinesterase Inhibition: Derivatives based on a dimethoxyindole core have been investigated as multi-target agents for conditions like Alzheimer's disease. Studies on related dimethoxyindole-based thiosemicarbazones have shown them to be effective inhibitors of butyrylcholinesterase (BChE), an important enzyme target in neurodegenerative disorders.^[8] This suggests that the 5,6-dimethoxyindole scaffold could be a promising starting point for developing novel cholinesterase inhibitors.

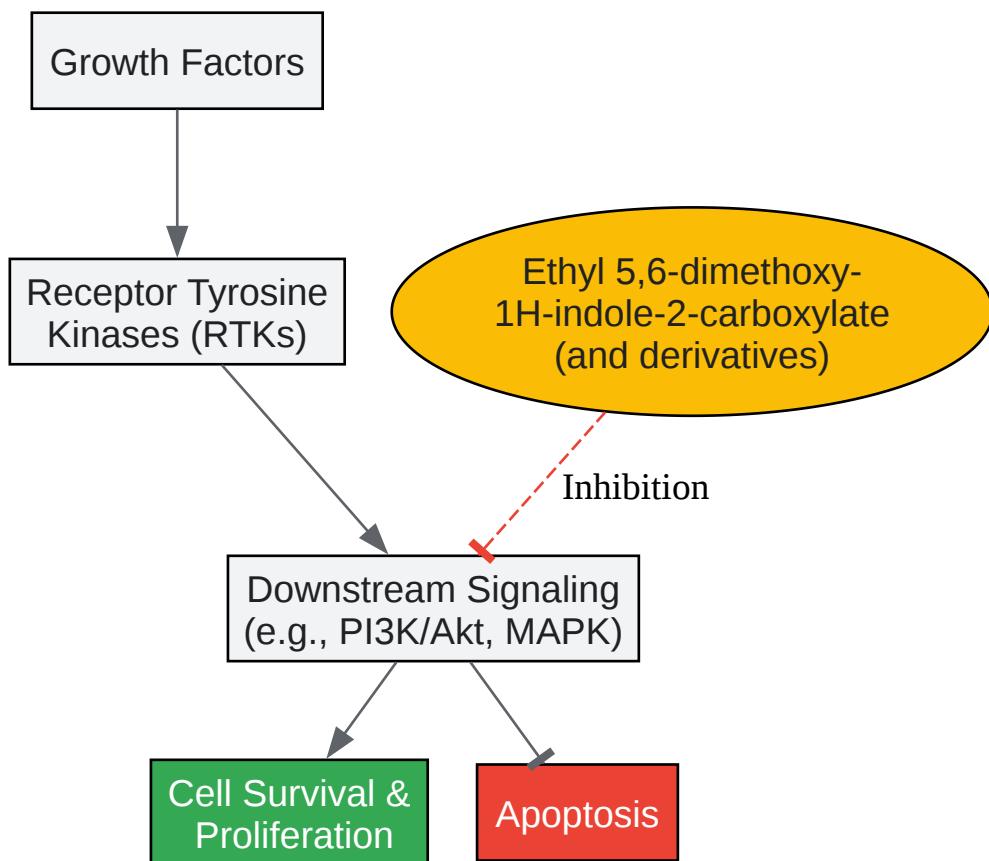


Figure 2: Potential mechanism of anticancer activity via kinase inhibition.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of anticancer activity.

Conclusion

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a synthetically accessible compound with significant potential for applications in medicinal chemistry and materials science. Its structural relationship to key biological molecules and the established therapeutic relevance of the methoxy-indole scaffold make it a compelling candidate for further investigation, particularly in the development of novel anticancer, anti-inflammatory, and neuroprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemeo.com [chemeo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101327#molecular-weight-of-ethyl-5-6-dimethoxy-1h-indole-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com